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Compound of Interest

Compound Name: Isopropyl! hydrogen sulphate

Cat. No.: B037201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data
associated with the formation of isopropyl hydrogen sulphate. Due to the limited availability
of direct experimental data for certain thermodynamic properties of the product, this guide
combines experimentally determined values with computationally estimated data to offer a
more complete profile. Detailed methodologies for the cited experiments, where available, and
generalized protocols are also provided.

Reaction Overview

Isopropyl hydrogen sulphate ((CH3)2CHOSOsH) is an alkyl sulfate ester typically formed
through the electrophilic addition of sulfuric acid to propene. This reaction is of interest in
various chemical synthesis processes.

Reaction:
CsHe (g) + H2SOa (l) & (CH3)2CHOSOsH (1)

Thermodynamic Data

The thermodynamic properties of the formation of isopropyl hydrogen sulphate are
summarized below. The data includes experimentally determined enthalpy of reaction and
thermodynamic properties of the reactants obtained from established databases, alongside
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estimated properties for isopropyl hydrogen sulphate calculated using the Joback group
contribution method.

Experimental Data

The sole experimentally determined thermodynamic value found in the literature for the
formation of isopropyl hydrogen sulphate is the enthalpy of reaction.

Table 1: Experimental Enthalpy of Reaction for Isopropyl Hydrogen Sulphate Formation

Parameter Value Units Phase Reference
Entelis,
Enthalpy of . .
-38.0+0.8 kJ/mol Liquid Korovina, et al.,

Reaction (ArH®) 1960[1]

Thermodynamic Properties of Reactants

The following table presents the standard thermodynamic properties of the reactants, propene
and sulfuric acid, which are essential for thermodynamic calculations.

Table 2: Standard Thermodynamic Properties of Reactants (at 298.15 K and 1 bar)

Compoun AfH® AfG® S°
Formula Phase Source
d (kd/mol) (kd/mol) (J/mol-K)
NIST
Propene CsHe Gas 20.41 62.72 267.05
WebBook
Sulfuric o NIST
, H2S0a4 Liquid -813.99 -690.00 156.9
Acid WebBook

Estimated Thermodynamic Properties of Isopropyl
Hydrogen Sulphate

Direct experimental data for the standard enthalpy of formation (AfH®), standard Gibbs free
energy of formation (AfG°), and standard molar entropy (S°) of isopropyl hydrogen sulphate
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are not readily available in the literature. Therefore, these properties have been estimated
using the Joback group contribution method.[2]

Disclaimer: The Joback method is an estimation technique and the provided values may have a
degree of inaccuracy. They should be used with an understanding of this limitation. The group
contribution for the sulfate ester group (-OSO20- as part of a larger structure) is not commonly
tabulated and has been estimated based on contributions for similar sulfur-oxygen functional
groups, which may increase the uncertainty of the results.

Table 3: Estimated Thermodynamic Properties of Isopropyl Hydrogen Sulphate (at 298.15 K)

Parameter Estimated Value Units

Standard Enthalpy of

) -831.58 kJ/mol
Formation (AfH®)
Standard Gibbs Free Energy
) -665.28 kJ/mol
of Formation (AfG®)
Standard Molar Entropy (S°) 358.93 J/mol-K

Experimental Protocols
Determination of Enthalpy of Reaction (Specific)

The experimental value for the enthalpy of reaction cited from Entelis, Korovina, et al. (1960)
was determined for the absorption of propylene into a sulfuric acid-water system.[1]
Unfortunately, the full text of this publication, originally in Russian, is not widely accessible,
preventing a detailed reproduction of the specific experimental protocol used. The method is
cited as "Egk," suggesting it was derived from equilibrium measurements at different

temperatures.

Generalized Calorimetric Protocol for Gas-Liquid
Reaction

A generalized experimental protocol for determining the enthalpy of a gas-liquid reaction, such
as the formation of isopropyl hydrogen sulphate, using a reaction calorimeter is outlined
below.
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Objective: To measure the heat evolved or absorbed during the reaction of propene gas with
liquid sulfuric acid to determine the enthalpy of reaction (ArH®).

Apparatus:

o Reaction Calorimeter: A well-insulated vessel equipped with a stirrer, temperature probe
(e.g., a high-precision thermistor or platinum resistance thermometer), a gas inlet tube, and a
system for calibrating the heat capacity of the calorimeter.

e Gas Flow Control: A mass flow controller to accurately measure and control the flow rate of
propene gas.

e Thermostatting System: A circulating bath to maintain the initial temperature of the
calorimeter and reactants.

o Data Acquisition System: To record temperature and gas flow data over time.

Procedure:

o Calorimeter Calibration:

o The heat capacity of the calorimeter containing a known mass of sulfuric acid is
determined. This is typically done by electrical calibration, where a known amount of
electrical energy is supplied by a heater immersed in the liquid, and the resulting
temperature rise is measured.

e Reaction Measurement:

[¢]

A precise mass of concentrated sulfuric acid is placed in the reaction calorimeter.

o The calorimeter is brought to the desired initial temperature (e.g., 298.15 K) using the
thermostatting system.

o Once the temperature is stable, the data acquisition system is started to record the
baseline temperature.

o Propene gas is introduced into the sulfuric acid through the gas inlet tube at a constant,
known flow rate. The gas should be bubbled through the liquid to ensure good mixing and

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

reaction.

o The temperature of the reaction mixture is continuously recorded. The reaction is
exothermic, so a temperature increase is expected.

o The flow of propene is stopped after a sufficient amount has been added to produce a
measurable temperature change, ensuring that propene is the limiting reactant.

o The temperature is monitored until it reaches a maximum and then starts to cool.

o Data Analysis:

o The total heat evolved (g_total) during the reaction is calculated from the observed
temperature change (AT), the mass of the solution, the specific heat capacity of the
solution, and the heat capacity of the calorimeter.

o Corrections for heat loss to the surroundings during the reaction are applied, often by
extrapolating the cooling curve back to the time of mixing.

o The number of moles of propene reacted is calculated from the flow rate and the duration
of the gas addition.

o The enthalpy of reaction (ArH®) is then calculated by dividing the total corrected heat
evolved by the number of moles of the limiting reactant (propene).

Diagrams
Reaction Pathway for Isopropyl Hydrogen Sulphate
Formation

The following diagram illustrates the formation of isopropyl hydrogen sulphate from propene
and sulfuric acid.
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Propene Sulfuric Acid
(CsHe) (H2S0a4)

+ H2S04

Click to download full resolution via product page

Caption: Formation of Isopropyl Hydrogen Sulphate.

Logical Relationship of Thermodynamic Data

This diagram shows the logical flow for determining the Gibbs free energy of reaction from
enthalpy and entropy data.

Enthalpy of Reaction Entropy of Reaction
(ArH®) (ArS®)
(Experimental or Calculated) (Calculated from S° values)

ArG° = ArH° - TArS®

Gibbs Free Energy of Reaction
(ArG°)

Click to download full resolution via product page

Caption: Calculation of Gibbs Free Energy of Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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